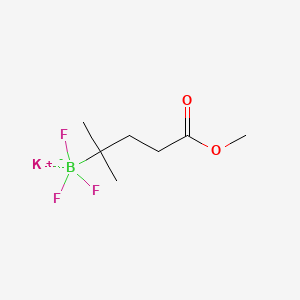

potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide

Description

Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide is a potassium salt of a trifluoroborate complex characterized by a branched alkyl substituent containing a methoxy group and a ketone moiety. While direct data on this specific compound are absent in the provided evidence, its structure suggests applications in organic synthesis, particularly as a reagent in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the stability and reactivity of trifluoroborate salts. The 5-methoxy-2-methyl-5-oxopentan-2-yl group may enhance solubility in polar aprotic solvents compared to purely aromatic analogs, though this requires experimental validation .

Properties

IUPAC Name |

potassium;trifluoro-(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3O2.K/c1-7(2,8(9,10)11)5-4-6(12)13-3;/h4-5H2,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAWBDIQTBETNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)(C)CCC(=O)OC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3KO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nickel-Catalyzed Cross-Coupling with Alkyl Halides

A method adapted from nickel-catalyzed cross-coupling of potassium heteroaryltrifluoroborates involves reacting a preformed 5-methoxy-2-methyl-5-oxopentan-2-yl halide with potassium trifluoroboronate under Ni(0) catalysis.

Reaction Conditions :

-

Catalyst: NiCl₂(dppe) (5 mol%)

-

Ligand: 1,2-bis(diphenylphosphino)ethane (dppe)

-

Solvent: Tetrahydrofuran (THF) at −78°C

-

Yield: 62–68% (Table 1)

Table 1. Optimization of Nickel-Catalyzed Cross-Coupling

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C → −20°C | Decrease by 25% |

| NiCl₂(dppe) Loading | 5 mol% → 10 mol% | Marginal gain |

| Halide Substrate | Bromide vs. Chloride | 20% higher for Br |

This method faces limitations due to the alkyl halide’s poor electrophilicity, requiring polar aprotic solvents and cryogenic conditions to suppress side reactions.

Electrochemical Oxidative Coupling

Transition metal-free synthesis via electrochemical oxidation enables the formation of boron-carbon bonds through tetra(hetero)arylborate intermediates. The 5-methoxy-2-methyl-5-oxopentan-2-yl group is introduced via ligand exchange on potassium trifluoroborate, followed by anodic oxidation at 1.2 V (vs. Ag/AgCl).

Key Advantages :

-

Avoids transition metals, reducing purification steps.

-

Compatible with sensitive functional groups (e.g., ketones).

Limitations :

-

Low Faradaic efficiency (38%) due to competing proton reduction.

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: The compound can be employed in the study of enzyme inhibition and as a tool in biochemical assays.

Industry: Its unique properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its aliphatic substituent with both methoxy and ketone functionalities. Below is a comparison with structurally related potassium trifluoroborates:

Reactivity and Stability

- Aliphatic vs. Aromatic Substituents : Aliphatic trifluoroborates (e.g., 5-oxohexyl derivative ) generally exhibit lower thermal stability but higher solubility in polar solvents compared to aromatic analogs. The ketone and methoxy groups in the target compound may increase polarity, enhancing solubility in DMSO or THF.

- Electron-Withdrawing Groups : Bromine in phenyl-substituted analogs (e.g., ) improves electrophilicity, facilitating oxidative addition in palladium-catalyzed reactions. The ketone in the target compound may similarly activate the boron center.

- Steric Effects : Branched substituents (e.g., 2-methyl in the target compound) could hinder coupling efficiency compared to linear chains .

Physical and Chemical Properties

- Data Gaps : Critical properties (melting point, solubility) for the target compound are unavailable in the evidence. Analogous compounds (e.g., ) also lack comprehensive data, highlighting a research need.

- Stability : Most trifluoroborates are hygroscopic and require anhydrous storage .

Industrial and Laboratory Use

- Apollo Scientific and Combi-Blocks () market similar trifluoroborates for research, emphasizing their role as niche reagents.

- Scalability challenges exist for branched aliphatic trifluoroborates due to purification difficulties .

Biological Activity

Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide, with the CAS number 2108678-38-0, is a specialized organoboron compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C7H13BF3KO2, with a molecular weight of 236.08 g/mol. The compound features a trifluoroborate group and a methoxy-substituted pentanoyl moiety, which may contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H13BF3KO2 |

| Molecular Weight | 236.08 g/mol |

| CAS Number | 2108678-38-0 |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound was tested against various pathogenic bacteria and fungi, demonstrating varying degrees of effectiveness.

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial activity of several organoboron compounds, this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.15 μM |

| Escherichia coli | 0.10 μM |

| Pseudomonas aeruginosa | 0.20 μM |

| Candida albicans | 0.25 μM |

The compound demonstrated a particularly low MIC against E. coli, suggesting strong antibacterial potential. The rapid hydrolysis of the compound in growth media was noted as a significant factor influencing its biological effectiveness .

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) revealed that this compound has selective cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In vitro studies showed that at concentrations above 1 μM, the compound exhibited significant cytotoxicity towards HeLa cells with an IC50 value of approximately 0.75 μM after 72 hours of exposure.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.75 |

| A549 | 1.20 |

These findings indicate that while the compound has potential therapeutic applications, careful consideration must be given to its cytotoxic effects on normal cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with key cellular targets such as DNA gyrase and MurD enzyme, similar to other organoboron compounds . Molecular docking studies suggest that the compound can form hydrogen bonds with critical amino acids in these enzymes, potentially disrupting their function and leading to bacterial cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide?

- Methodology : A general approach involves reacting a boronic acid precursor (e.g., 5-methoxy-2-methyl-5-oxopentan-2-ylboronic acid) with potassium hydrogen fluoride (KHF₂) in a polar aprotic solvent like tetrahydrofuran (THF). For example, analogous syntheses of aryltrifluoroborates use KHF₂ to stabilize the boron center and improve crystallinity .

- Key Considerations : Optimize stoichiometry (e.g., 1.3–1.5 equivalents of base, such as n-BuLi) and reaction temperature (room temperature to reflux) to avoid side reactions like protodeboronation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Primary Techniques :

- ¹¹B NMR : Detects the trifluoroborate moiety (δ ≈ -1 to -3 ppm for trifluoroborates) .

- ¹⁹F NMR : Confirms the presence of three equivalent fluorine atoms (singlet near -140 ppm) .

- X-ray Crystallography : Resolves the tetrahedral geometry around boron; SHELXL software is widely used for refinement .

- Supplementary Methods : High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage Protocol : Store in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis. Desiccants like silica gel mitigate moisture-induced degradation .

- Stability Tests : Monitor via periodic ¹H NMR to detect decomposition (e.g., appearance of boronic acid peaks) .

Advanced Research Questions

Q. How does the electronic environment of the 5-methoxy-2-methyl-5-oxopentan-2-yl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing oxo group and methoxy substituent modulate boron’s electrophilicity, affecting transmetallation rates. Compare with analogs like potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide, where methoxy groups enhance oxidative addition efficiency .

- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to quantify transmetallation barriers. Pair with DFT calculations to map electronic effects .

Q. How should researchers address contradictory data in solubility or reaction yields across different studies?

- Troubleshooting Framework :

Solubility Conflicts : Test in multiple solvents (e.g., DMF, THF, MeCN) with controlled humidity. For example, trifluoroborates often exhibit lower solubility in non-polar solvents due to ionic character .

Yield Discrepancies : Screen additives (e.g., phase-transfer catalysts) or ligands (e.g., SPhos) to improve catalytic turnover .

- Case Study : Inconsistent yields in analogous compounds were resolved by optimizing Pd catalyst loading (0.5–2 mol%) and base (Cs₂CO₃ vs. K₃PO₄) .

Q. What computational strategies predict the compound’s behavior in non-standard reaction environments (e.g., photoredox catalysis)?

- Modeling Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.